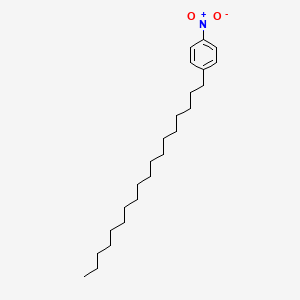
1-nitro-4-octadecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-nitro-4-octadecylbenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the 1-position and an octadecyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitro-4-octadecylbenzene typically involves the nitration of octadecylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors where octadecylbenzene is treated with nitrating agents under optimized conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-nitro-4-octadecylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 1-amino-4-octadecylbenzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives of the octadecyl chain.
Wissenschaftliche Forschungsanwendungen
1-nitro-4-octadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to the long hydrophobic octadecyl chain.
Medicine: Investigated for its potential use in drug delivery systems, where the hydrophobic chain can aid in the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-nitro-4-octadecylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the octadecyl chain can interact with hydrophobic environments, such as lipid bilayers in biological membranes. These interactions can influence the compound’s behavior and effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Octadecylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Lacks the long hydrophobic chain, limiting its interactions with hydrophobic environments.
1-Nitro-4-hexadecylbenzene: Similar structure but with a shorter hydrophobic chain, affecting its physical and chemical properties.
Uniqueness: 1-nitro-4-octadecylbenzene is unique due to the combination of a nitro group and a long octadecyl chain, which imparts distinct chemical reactivity and interaction properties. This makes it valuable in applications requiring specific hydrophobic and redox characteristics .
Eigenschaften
CAS-Nummer |
127274-77-5 |
|---|---|
Molekularformel |
C24H41NO2 |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
1-nitro-4-octadecylbenzene |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)25(26)27/h19-22H,2-18H2,1H3 |
InChI-Schlüssel |
XDWOIFDLFOKUTH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















